molecular formula C17H31NO4 B589686 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate CAS No. 137132-43-5

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate

Cat. No.: B589686
CAS No.: 137132-43-5
M. Wt: 313.438
InChI Key: MITAQTMTDSXVQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate typically involves the esterification of dec-2-enoic acid with carnitine. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond . The reaction can be represented as follows:

Dec-2-enoic acid+CarnitineThis compound+Water\text{Dec-2-enoic acid} + \text{Carnitine} \rightarrow \text{this compound} + \text{Water} Dec-2-enoic acid+Carnitine→this compound+Water

Industrial Production Methods

it is likely that similar esterification processes are scaled up for industrial synthesis, involving the use of large reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • O-hexanoyl-R-carnitine
  • O-octanoyl-R-carnitine
  • O-decanoyl-R-carnitine
  • Palmitoylcarnitine
  • Stearoylcarnitine

Uniqueness

3-Dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate is unique due to its specific structure, which includes a dec-2-enoyl group esterified to carnitine. This structure imparts distinct chemical and biological properties, such as its ability to participate in specific metabolic pathways and its reactivity in esterification and hydrolysis reactions .

Properties

IUPAC Name

3-dec-2-enoyloxy-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h11-12,15H,5-10,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITAQTMTDSXVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721583
Record name 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137132-43-5
Record name 3-[(Dec-2-enoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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